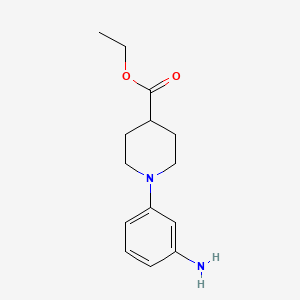

1-(3-Amino-phenyl)-piperidine-4-carboxylic acid ethyl ester

CAS No.: 461719-90-4

Cat. No.: VC16698536

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 461719-90-4 |

|---|---|

| Molecular Formula | C14H20N2O2 |

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | ethyl 1-(3-aminophenyl)piperidine-4-carboxylate |

| Standard InChI | InChI=1S/C14H20N2O2/c1-2-18-14(17)11-6-8-16(9-7-11)13-5-3-4-12(15)10-13/h3-5,10-11H,2,6-9,15H2,1H3 |

| Standard InChI Key | OVGSXCLWZBODGA-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1CCN(CC1)C2=CC=CC(=C2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a piperidine ring with a 3-aminophenyl substituent at the nitrogen atom and an ethyl ester group at the 4-position. The IUPAC name, ethyl 1-(3-aminophenyl)piperidine-4-carboxylate, precisely denotes these functional groups. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 461719-90-4 |

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| Molecular Weight | 248.32 g/mol |

| InChI | InChI=1S/C14H20N2O2/c1-2-18... |

| SMILES | CCOC(=O)C1CCN(CC1)C2=CC(=CC=C2)N |

The amino group on the phenyl ring enhances nucleophilicity, facilitating reactions such as amide bond formation, while the ethyl ester improves lipid solubility, potentially aiding blood-brain barrier penetration.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common synthetic route involves coupling 3-amino-phenyl-piperidine with ethyl chloroformate under basic conditions. The reaction typically proceeds in dichloromethane or tetrahydrofuran at 0–25°C, with triethylamine as a base to scavenge HCl. Yields range from 60–75%, depending on purification techniques.

Key Steps:

-

Piperidine Functionalization: The piperidine nitrogen is alkylated with 3-nitrobenzyl bromide, followed by reduction of the nitro group to an amine using hydrogenation over palladium.

-

Esterification: The carboxylic acid at the 4-position is esterified with ethanol via Fischer esterification or using EDCI/HOBt coupling agents.

Industrial Methods

Patent WO2016071792A1 describes continuous-flow synthesis for analogous piperidine esters, emphasizing catalytic hydrogenation and solvent-free esterification . Such methods reduce waste and improve scalability, though adaptations for this specific compound require optimization of temperature and catalyst loading (e.g., 10% Pd/C at 50 psi H₂).

Applications in Medicinal Chemistry

Drug Intermediate Utility

The compound serves as a precursor in synthesizing:

-

Anticonvulsants: Via hydrolysis to the carboxylic acid and subsequent derivatization.

-

Kinase Inhibitors: The amino group enables Suzuki-Miyaura couplings to introduce aromatic pharmacophores.

Comparative Analysis with Structural Analogs

Substituent positioning profoundly influences bioactivity. For instance, shifting the ester to the 3-position (as in 1-(3-aminophenyl)-piperidine-3-carboxylic acid ethyl ester) reduces BBB penetration due to increased polarity. Conversely, 4-substituted esters demonstrate enhanced metabolic stability in hepatic microsomal assays .

Research Gaps and Future Directions

-

Pharmacokinetic Profiling: Absorption, distribution, and excretion studies are needed to validate prodrug potential.

-

Target Identification: High-throughput screening against GPCR libraries could uncover novel therapeutic targets.

-

Green Chemistry: Exploring biocatalytic esterification or microwave-assisted synthesis to improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume